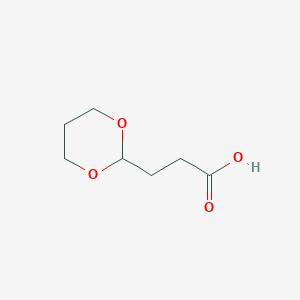
3-(1,3-Dioxan-2-YL)propanoic acid
Vue d'ensemble
Description
3-(1,3-Dioxan-2-YL)propanoic acid is a chemical compound with the CAS Number: 774605-67-3. It has a molecular weight of 160.17 and its IUPAC name is this compound .
Molecular Structure Analysis
The Inchi Code of this compound is 1S/C7H12O4/c8-6(9)2-3-7-10-4-1-5-11-7/h7H,1-5H2,(H,8,9). The Inchi Key is BWKVHROEJJTCAU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 160.17 .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
3-(Aminothiocarbonylthio)propanoic acids, which can be synthesized using solvents like dioxane, are intermediates in creating biologically active 2-thioxo-l,3thiazan-4-ones. These compounds have significance in pharmaceutical chemistry (Orlinskii, 1996).
Catalysed Condensations for Novel Chemicals
The acid-catalysed condensation of glycerol with various aldehydes and ketones, utilizing [1,3]dioxan-5-ols, is investigated for creating potential new platform chemicals. [1,3]dioxan-5-ols are particularly interesting as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Versatile Protecting and Activating Groups in Organic Chemistry
The 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) group, synthesized from Dios chloride, serves as a versatile sulfonating agent for amines and provides stable protection under various conditions. It's particularly useful in organic synthesis for its stability and ease of removal (Sakamoto et al., 2006).
Quality Control in Pharmaceutical Ingredients
Analytical methods are used for quality control of active pharmaceutical ingredients (APIs) like 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid, which shows molecular similarity with fluoroquinolone antibiotics. The methods include 13C NMR-spectroscopy, essential for solving tautomeric forms of these acids (Zubkov et al., 2016).
Enantioselective Syntheses in Organic Chemistry
1,3-Dioxan-5-yl diazoacetates are used in highly diastereoselective and enantioselective carbon-hydrogen insertion reactions. They serve as precursors to lactones such as 2-deoxyribono-1,4-lactone, demonstrating their importance in enantioselective syntheses (Doyle et al., 1999).
Synthesis of Propanoic Acid Derivatives
Research on the synthesis of various propanoic acid derivatives, including 3-(2,3-dihydrobenzofuran-5-yl) propanoic acid, highlights methodologies that offer advantages like milder reaction conditions and higher yield. Such syntheses are valuable in organic chemistry for creating diverse compounds (Yong, 2010).
Lactonization in Organic Synthesis
The lactonization of tert-butyl 2-(1,3-dioxan-2-yl)benzoates using trifluoroacetic acid is an efficient method to prepare isobenzofuran-1(3H)-ones. This process demonstrates the utility of 1,3-dioxan derivatives in synthesizing complex organic structures (Kobayashi & Kuroda, 2014).
Photoremovable Protecting Groups
1,3-dioxoindan-2-yl esters, reacting with hydrogen atom or electron donors, release corresponding acids and act as photoremovable protecting groups. Their unique reaction mechanism makes them useful in photochemistry applications (Literák, Hroudná, & Klán, 2008).
Interaction with Biological Compounds
Studies on sodium 3-(trihydroxygermyl)propanoate, a hydrolysate of Ge-132, reveal its ability to interact with sugar compounds. This interaction, demonstrated through nuclear magnetic resonance, suggests implications in the physiological function of Ge-132 (Shimada et al., 2015).
Mécanisme D'action
Target of Action
It is known that propanoic acid derivatives, such as this compound, typically undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Mode of Action
It can be inferred that the compound interacts with its targets through the formation of coenzyme a (coa) conjugates, which are intermediates in various metabolic pathways .
Biochemical Pathways
It is known that carboxylic acids, including propanoic acid derivatives, participate in metabolic pathways via conversion to their respective coa derivatives .
Propriétés
IUPAC Name |
3-(1,3-dioxan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-6(9)2-3-7-10-4-1-5-11-7/h7H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKVHROEJJTCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645370 | |
| Record name | 3-(1,3-Dioxan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774605-67-3 | |
| Record name | 3-(1,3-Dioxan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


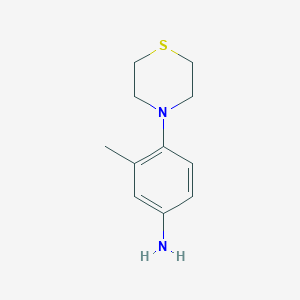
![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)
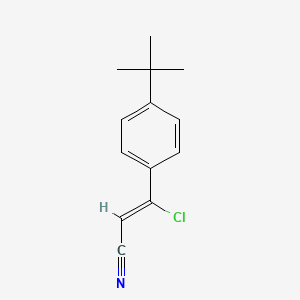

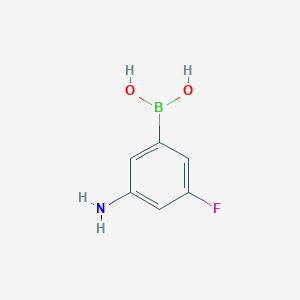
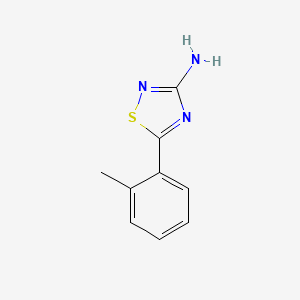
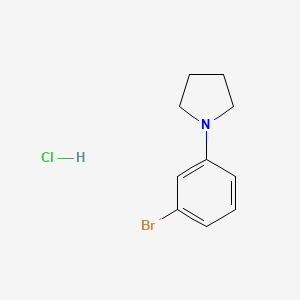
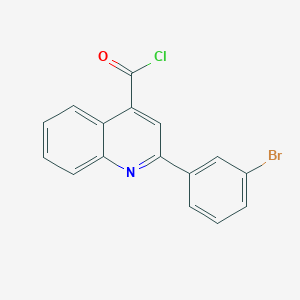
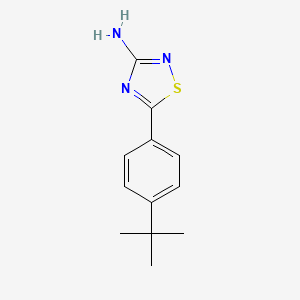
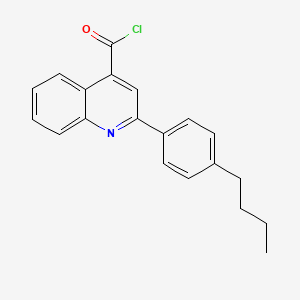
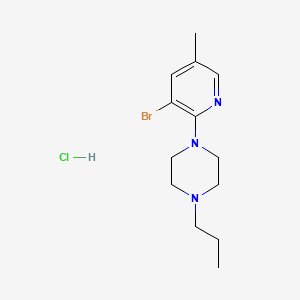

![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B1372818.png)
![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1372819.png)
